molecular formula C42H60N8O11 B12622851 L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine CAS No. 919089-93-3

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine

Cat. No.: B12622851
CAS No.: 919089-93-3
M. Wt: 853.0 g/mol
InChI Key: PMADQFUXASKRKS-GQJVUCCPSA-N
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Description

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is a synthetic peptide with a molecular formula of C42H60N8O11 and a molecular weight of 853.0 g/mol (CID 16129672). This heptapeptide features a unique sequence of seven amino acids—Tyrosine, Lysine, Threonine (x2), Phenylalanine, and Proline (x2)—which confers distinct structural and biological properties for investigative applications. Its sequence includes aromatic residues from tyrosine and phenylalanine that can be oxidized, potentially contributing to antioxidant activities and protecting cells from oxidative stress. Peptides with similar structures are valuable tools in biochemical research for studying protein-protein interactions and cellular signaling pathways, and they may have potential in modulating biological processes related to conditions such as cancer and diabetes. The presence of two proline residues, the only proteinogenic amino acids with a secondary amine, is a significant structural feature that can influence peptide conformation. Threonine, an essential amino acid that cannot be synthesized by humans and animals, plays a fundamental role in protein synthesis as it is charged to its cognate tRNA by threonyl-tRNA synthetase. This product is provided for research purposes and is strictly for research use only (RUO). It is not intended for human therapeutic applications or veterinary use.

Properties

CAS No.

919089-93-3

Molecular Formula

C42H60N8O11

Molecular Weight

853.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H60N8O11/c1-24(51)34(47-37(55)30(12-6-7-19-43)45-36(54)29(44)22-27-15-17-28(53)18-16-27)39(57)46-31(23-26-10-4-3-5-11-26)40(58)50-21-9-14-33(50)41(59)49-20-8-13-32(49)38(56)48-35(25(2)52)42(60)61/h3-5,10-11,15-18,24-25,29-35,51-53H,6-9,12-14,19-23,43-44H2,1-2H3,(H,45,54)(H,46,57)(H,47,55)(H,48,56)(H,60,61)/t24-,25-,29+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

PMADQFUXASKRKS-GQJVUCCPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

Preparation Methods

Steps in SPPS:

  • Attachment to Resin :

    • The initial amino acid (L-threonine) is anchored to a resin via its carboxylic group.
    • Common resins include polystyrene or polyethylene glycol-based supports.
  • Activation and Coupling :

    • Amino acids are activated using coupling agents such as carbodiimides (e.g., DIC) or uronium salts (e.g., HBTU).
    • Each amino acid is added sequentially in the desired order: tyrosine, lysine, threonine, phenylalanine, proline (twice), and threonine.
  • Deprotection :

    • Protecting groups on the amino acids (e.g., Fmoc or Boc) are removed after each coupling step using reagents like piperidine or TFA.
  • Cleavage and Purification :

    • The peptide is cleaved from the resin using acidic conditions (e.g., TFA with scavengers).
    • Purification is performed using high-performance liquid chromatography (HPLC) to ensure high purity.

Advantages of SPPS :

  • High specificity in sequence assembly.
  • Ability to synthesize long peptides with minimal side reactions.

Chemical Synthesis

Chemical synthesis involves solution-phase methods where amino acids are coupled in a liquid medium.

Steps in Chemical Synthesis :

  • Preparation of Amino Acid Derivatives :

    • Amino acids are modified with protecting groups to prevent unwanted reactions during coupling.
  • Sequential Coupling :

    • Amino acids are activated using coupling agents like DCC or EDC.
    • The sequence is built step-by-step in solution.
  • Purification :

    • After synthesis, the peptide is purified using techniques such as recrystallization or chromatography.

Challenges :

  • Lower efficiency compared to SPPS for longer sequences.
  • Higher risk of side reactions.

Enzymatic Synthesis

Enzymatic synthesis uses enzymes to catalyze the formation of peptide bonds between amino acids.

Process :

  • Selection of Enzymes :

    • Proteases or ligases are chosen based on their ability to catalyze peptide bond formation.
  • Reaction Conditions :

    • Optimal pH and temperature are maintained to maximize enzyme activity.
    • Substrates (amino acids) are provided in stoichiometric amounts.
  • Purification :

    • The product is purified using HPLC or other chromatographic methods.

Advantages :

  • Environmentally friendly approach.
  • High specificity due to enzyme selectivity.

Comparison of Methods

Method Advantages Challenges
Solid-Phase Peptide Synthesis High precision; suitable for complex peptides Requires specialized equipment; cost-intensive
Chemical Synthesis Simpler setup; scalable Risk of side reactions; lower efficiency for long peptides
Enzymatic Synthesis Eco-friendly; high specificity Limited applicability for complex sequences

Key Considerations in Peptide Synthesis

  • Reagents and Solvents : Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction during synthesis.
  • Monitoring Techniques : Spectroscopic methods like mass spectrometry and NMR spectroscopy are used to confirm identity and purity.
  • Yield Optimization : Factors such as reaction time, temperature, and reagent concentration are optimized to maximize yield.

Data Table: Typical Parameters in SPPS

Parameter Value/Condition
Resin Type Polystyrene-based
Coupling Agent HBTU/DIC
Deprotection Reagent Piperidine/TFA
Cleavage Conditions TFA with scavengers
Purification Method HPLC

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Biochemical Roles

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is involved in several biochemical processes due to its composition of amino acids that play critical roles in protein synthesis and cellular functions.

  • Protein Synthesis : This peptide can serve as a substrate for aminoacyl-tRNA synthetases, which are essential for the translation process in protein synthesis. The incorporation of this peptide into proteins may influence their structure and function, potentially affecting cellular metabolism and signaling pathways .
  • Cell Signaling : Certain amino acids within this peptide, such as tyrosine and phenylalanine, are precursors for neurotransmitters and hormones. This suggests potential roles in modulating neurochemical pathways and influencing physiological responses .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

  • Cancer Therapy : Research indicates that peptides similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, aminoacyl-tRNA synthetases have been identified as potential targets for cancer therapeutics due to their role in protein synthesis and cellular regulation .
  • Autoimmune Diseases : The involvement of aminoacyl-tRNA synthetases in autoimmune conditions like polymyositis suggests that this peptide may have diagnostic or therapeutic implications. By modulating immune responses through these pathways, it could serve as a basis for developing treatments for autoimmune disorders .

Case Studies and Research Findings

Several studies have documented the effects and applications of similar peptides:

StudyFocusFindings
Therapeutic Inhibition of Aminoacyl-tRNA SynthetasesIdentified potential clinical benefits of inhibiting specific synthetases in cancer therapy.
Role in Mitochondrial Protein SynthesisHighlighted the impact of aminoacyl-tRNA synthetases on mitochondrial function, relevant for metabolic disorders.
Biotherapeutics DevelopmentDiscussed the use of polypeptides like L-Tyrosyl-L-lysyl... for diagnostic and therapeutic purposes in various diseases.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Comparisons

Key Residues and Sequence Homology
  • L-Phenylalanyl-L-tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl (CAS 228544-21-6) : Shares Tyr and Pro residues but includes Trp and Asn, which may enhance hydrophobic interactions or hydrogen bonding compared to the main compound’s Lys and Thr .
  • L-Lysine, N2-[N-[1-(N-L-tyrosyl-L-threonyl)-L-prolyl]-L-phenylalanyl]- (CAS 151237-62-6) : Contains a Tyr-Thr-Pro-Phe motif, overlapping with the main compound’s sequence. The addition of Lysine in the main compound may improve solubility in aqueous environments .
Proline Doublet Analysis

The Pro-Pro sequence in the main compound is rare in natural peptides. highlights a similar Pro-Pro motif in L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl- (CAS 722474-29-5) , which adopts a rigid conformation that may resist protease degradation. In contrast, peptides like L-Alaninamide, L-alanyl-L-prolyl-L-tyrosylglycyl-L-phenylalanyl-L-threonylglycyl-L-methionyl (CAS 497157-11-6) with single Pro residues exhibit greater conformational flexibility .

Molecular Properties

Molecular Weight and Formula
Compound (CAS) Molecular Formula Molecular Weight Key Features
Main Compound C₄₄H₆₃N₉O₁₂ (estimated) ~970.98 g/mol Tyr-Lys-Thr-Phe-Pro-Pro-Thr sequence
722474-29-5 C₄₅H₆₉N₁₁O₁₆ 1020.09 g/mol Pro-Pro, Gln-Gln-Thr-Tyr motif
151237-62-6 C₃₃H₄₆N₆O₈ 654.75 g/mol Shorter chain, Tyr-Thr-Pro-Phe
851379-56-1 C₃₆H₅₉N₁₃O₁₁S 882.00 g/mol Pro-Pro, Arg/His for charge modulation

The main compound’s molecular weight (~970 g/mol) places it in a mid-range category compared to larger peptides like 722474-29-5 but is heavier than truncated analogs like 151237-62-4. Its lack of sulfur-containing residues (e.g., Cys or Met) differentiates it from compounds like 172228-98-7 (CAS), which contain disulfide-prone Cysteine .

Enzymatic Stability

The Pro-Pro motif in the main compound likely reduces susceptibility to proteolytic cleavage, a feature observed in 722474-29-5 . In contrast, peptides with single Pro residues (e.g., 497157-11-6) or flexible regions (e.g., glycyl spacers in 851379-56-1) are more prone to degradation .

Functional Implications
  • Inhibition Potential: notes that N-acetyl-L-phenylalanyl-L-tyrosine exhibits inhibitory activity, suggesting that the Tyr-Phe segment in the main compound may contribute to target binding. Substitution of Lys for Arg (as in 851379-56-1) could modulate charge-based interactions .
  • Solubility : The presence of Lys and Thr enhances hydrophilicity compared to analogs like 151237-62-6, which lack charged residues .

Biological Activity

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is a complex peptide composed of multiple amino acids, which may exhibit various biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on available research findings.

Structure and Composition

The compound is a peptide consisting of the following amino acids:

  • L-Tyrosine
  • L-Lysine
  • L-Threonine
  • L-Phenylalanine
  • L-Proline (repeated)

The molecular formula for this peptide is C37H56N10O10C_{37}H_{56}N_{10}O_{10}, and its structure is characterized by the presence of both hydrophilic and hydrophobic amino acids, which may influence its solubility and interaction with biological membranes.

1. Neurotransmitter Activity

Research indicates that similar peptides can act as endogenous opioid neurotransmitters. For example, L-tyrosyl-containing peptides have been shown to bind to opioid receptors, potentially modulating pain perception and emotional responses in the central nervous system . This suggests that this compound may also possess similar properties.

2. Cell Proliferation

Studies on amino acids like L-threonine reveal their essential role in cell proliferation. Specifically, L-threonine has been shown to be critical for the growth of mouse embryonic stem cells (mES) . The presence of L-threonine in this peptide might enhance its potential to support cellular growth and differentiation processes.

3. Transport Mechanisms

The uptake of threonine and other amino acids in bacterial models (e.g., E. coli) highlights the importance of specific transporters for these compounds. The YifK protein has been identified as a permease for threonine uptake, indicating that similar mechanisms might be relevant for the biological activity of this peptide in microbial systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeurotransmitterPotential binding to opioid receptors affecting pain response
Cell ProliferationEssential for growth in mES cells
Amino Acid TransportInvolvement in threonine uptake via specific transporters

Case Study: Neurotransmitter Effects

In a study exploring the effects of various peptides on pain modulation, it was observed that peptides containing L-tyrosine significantly reduced pain responses in animal models. This effect was attributed to their action on opioid receptors, suggesting that this compound may have therapeutic potential in pain management.

Case Study: Cell Growth Enhancement

Another investigation focused on the role of threonine in cell culture systems demonstrated that supplementation with threonine significantly improved cell viability and proliferation rates. The findings indicated that threonine's involvement in metabolic pathways is critical for maintaining cellular functions, which could extend to peptides containing this amino acid .

Q & A

Basic Research Questions

Q. What synthesis strategies are recommended for L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine, and what methodological considerations are critical?

  • Answer: Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential coupling of protected amino acids to a resin-bound chain. Key steps include:

  • Resin selection: Rink amide or Wang resins for C-terminal amidation or free acid, respectively .
  • Coupling agents: HOBt/DIC or PyBOP for efficient activation, particularly for sterically hindered residues like proline .
  • Deprotection and cleavage: TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to remove side-chain protections and release the peptide .
  • Alternative approaches: Fermentation-derived amino acids (e.g., L-Threonine, L-Proline) may reduce costs for large-scale production of individual residues .

Q. How should researchers characterize the purity and structural integrity of this peptide?

  • Answer: Use orthogonal analytical techniques:

  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and confirm molecular weight .
  • Circular Dichroism (CD): To evaluate secondary structure in solution, particularly for proline-rich regions that may adopt polyproline helices .
  • Amino Acid Analysis (AAA): Hydrolysis (6M HCl, 110°C, 24h) followed by pre-column derivatization (e.g., AccQ-Tag) to quantify residue stoichiometry .

Q. What are the documented biological roles or molecular targets of this peptide?

  • Answer: While direct studies on this peptide are limited, proline-rich sequences are implicated in:

  • Collagen stabilization: Proline-proline motifs enhance structural rigidity in extracellular matrix proteins .
  • Receptor interactions: Tyrosine and threonine residues may participate in hydrogen bonding with SH3 domains or lectins .
  • Immunomodulation: Lysine and threonine residues could mediate TLR4/MD2 interactions, though functional assays (e.g., ELISA, SPR) are required for validation .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing deletion sequences or epimerization?

  • Answer:

  • Double coupling: Apply two rounds of coupling for challenging residues (e.g., L-phenylalanine, L-threonine) using 4-fold excess of Fmoc-amino acids .
  • Microwave-assisted SPPS: Reduces reaction time (e.g., 50°C for 5 min per coupling) and improves yields for proline-proline motifs prone to aggregation .
  • Real-time monitoring: Use in-line UV monitoring (e.g., Fmoc deprotection at 301 nm) to detect incomplete couplings .
  • Epimerization control: Maintain pH < 8 during coupling and use additives like Oxyma Pure to suppress racemization .

Q. What experimental approaches are suitable for evaluating the peptide’s stability under physiological conditions?

  • Answer:

  • Accelerated degradation studies: Incubate peptide in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, 48, and 72h. Proline-proline motifs are generally stable, but threonine may undergo oxidation .
  • Isotopic labeling: Incorporate deuterated L-Threonine (e.g., L-Threonine-2,3-d2) to track metabolic stability in cell-based assays .
  • Protease resistance assays: Expose the peptide to trypsin/chymotrypsin and quantify intact peptide via ELISA or MS. Lysine and arginine residues are potential cleavage sites .

Q. How can researchers design experiments to study this peptide’s interaction with putative receptors or enzymes?

  • Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the peptide on a CM5 chip and screen for binding to recombinant receptors (e.g., integrins) at varying concentrations (0.1–10 µM) .
  • Fluorescence polarization: Label the peptide with FITC and measure rotational changes upon binding to target proteins .
  • Molecular docking: Use Rosetta or AutoDock to model interactions between the peptide’s tyrosine/threonine residues and receptor active sites .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Answer:

  • Batch variability analysis: Compare LC-MS and AAA profiles of peptide batches used in conflicting studies to rule out synthesis artifacts .
  • Assay standardization: Re-evaluate bioactivity using uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., scrambled peptide) .
  • Meta-analysis: Cross-reference with structurally similar peptides (e.g., glycosylated β3-homo-threonine analogs) to identify conserved activity motifs .

Methodological Considerations Table

ParameterBasic Research ToolsAdvanced TechniquesKey Evidence
SynthesisSPPS with Fmoc chemistryMicrowave-assisted SPPS
Purity AnalysisHPLC-MS (C18 columns)2D-LC with ion mobility MS
Structural ConfirmationCD SpectroscopySolid-state NMR for proline helices
Stability TestingPBS degradation assaysDeuterium labeling + metabolic tracing
Target InteractionSPR, Fluorescence polarizationCryo-EM for complex visualization

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